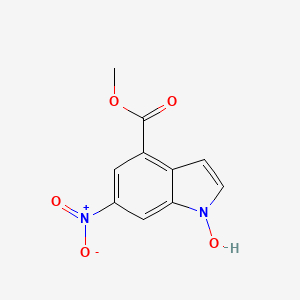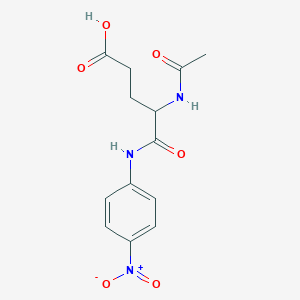![molecular formula C13H25NO B12280079 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({Bicyclo[221]heptan-2-yl}amino)-4-methylpentan-1-ol is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated derivative of the bicyclic compound.
Attachment of the Methylpentanol Side Chain: The final step involves the attachment of the 4-methylpentan-1-ol side chain through a series of reactions, such as alkylation or reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic Reactions: Utilizing catalysts to increase reaction efficiency and yield.
Continuous Flow Processes: Implementing continuous flow reactors to enhance scalability and reproducibility.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
科学的研究の応用
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the amino and methylpentanol groups.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: A compound with a similar bicyclic core but different functional groups.
Uniqueness
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H25NO |
|---|---|
分子量 |
211.34 g/mol |
IUPAC名 |
2-(2-bicyclo[2.2.1]heptanylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-9(2)5-12(8-15)14-13-7-10-3-4-11(13)6-10/h9-15H,3-8H2,1-2H3 |
InChIキー |
GGASHPDUNHTKNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CO)NC1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)

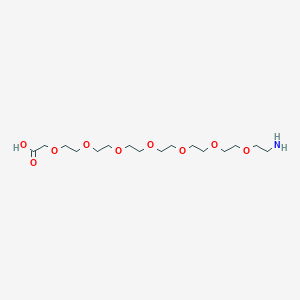
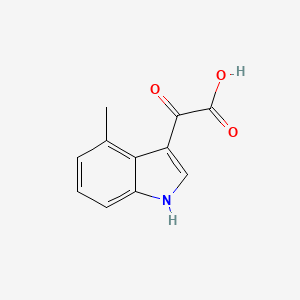


![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
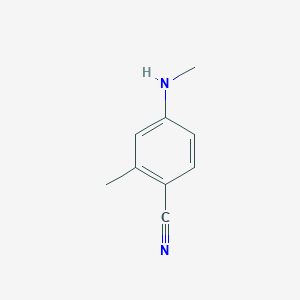

![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)

